Product packaging for 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate(Cat. No.:CAS No. 594871-48-4)

2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate

Cat. No.: B12902737
CAS No.: 594871-48-4
M. Wt: 302.5 g/mol
InChI Key: KKPGFKKNNLAMMS-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (CAS 594871-48-4) is a synthetic ester with the molecular formula C16H30O3S and a molecular weight of 302.473 g/mol . This structure combines a decanoate (caprate) moiety, a ten-carbon fatty acid chain, with a tetrahydrofuranyl (THF) ring linked via a sulfur-containing thioether group . The calculated LogP value of 4.54 indicates significant hydrophobicity, suggesting potential use in lipid-based research applications and formulation systems . Researchers may value this compound for developing controlled-release microparticles, as patents describe similar fatty acid esters and lipidic compounds as carrier materials in formulations for active ingredients in cosmetics and therapeutics . The unique molecular architecture, featuring both a fatty ester and a heterocyclic thioether, makes it a candidate for investigating novel polymers, solvent properties, or as a precursor in organic synthesis. The structural motif of the tetrahydrofuran ring is found in various bioactive molecules and natural products, positioning this compound as a valuable building block or intermediate in medicinal and synthetic chemistry research. Supplied as a high-purity material for laboratory use, this product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O3S B12902737 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate CAS No. 594871-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

594871-48-4

Molecular Formula

C16H30O3S

Molecular Weight

302.5 g/mol

IUPAC Name

2-(oxolan-2-ylsulfanyl)ethyl decanoate

InChI

InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-10-15(17)18-13-14-20-16-11-9-12-19-16/h16H,2-14H2,1H3

InChI Key

KKPGFKKNNLAMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCSC1CCCO1

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Strategies for 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate

Direct Esterification and Thioether Formation Routes to 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879)

The most straightforward conceptual approach to the synthesis of 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate involves a two-step process: the formation of the thioether, 2-(oxolan-2-yl)sulfanylethanol, followed by its esterification with decanoic acid or a derivative thereof. Alternatively, the ester, 2-bromoethyl decanoate, could be synthesized first, followed by a nucleophilic substitution with a salt of 2-mercaptooxolane.

A common method for forming thioethers is the SN2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.com In this context, 2-mercaptooxolane would be deprotonated with a suitable base to form the corresponding thiolate, which would then react with a 2-haloethanol, such as 2-bromoethanol (B42945), to yield 2-(oxolan-2-yl)sulfanylethanol. The subsequent esterification of this alcohol with decanoic acid would produce the target molecule.

Conversely, one could start by esterifying 2-bromoethanol with decanoic acid to form 2-bromoethyl decanoate. This intermediate would then be subjected to a reaction with the sodium or potassium salt of 2-mercaptooxolane to form the final product via nucleophilic substitution of the bromide.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

For the thioether formation step via SN2, reaction conditions would need to be optimized to maximize yield and minimize side products. Key parameters include the choice of solvent, base, and temperature. Polar aprotic solvents like acetonitrile (B52724) or acetone (B3395972) are often preferred for SN2 reactions. youtube.com The choice of base for deprotonating the thiol is also critical; common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.comnih.gov The reaction temperature would need to be carefully controlled to prevent side reactions.

In the esterification step, particularly the direct esterification of 2-(oxolan-2-yl)sulfanylethanol with decanoic acid, the removal of water is crucial to drive the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a dehydrating agent.

Catalyst Systems for Selective Esterification and Thioetherification in the Synthesis of this compound

A variety of catalyst systems can be employed to enhance the efficiency and selectivity of both the esterification and thioetherification steps.

For the thioether formation, while often proceeding without a catalyst, certain metal catalysts can be used for C-S bond formation, though the potential for catalyst poisoning by sulfur-containing compounds must be considered. nih.govpku.edu.cn

For the esterification step, several catalytic systems are available. Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can sometimes lead to side reactions. A greener alternative is the use of solid acid catalysts like Dowex H+ resins, which are reusable and can lead to high yields under mild conditions. nih.gov The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a very mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sensitive. semanticscholar.org

Catalyst System Reaction Step Advantages Potential Considerations
Acid Catalysts (e.g., H₂SO₄)EsterificationReadily available, inexpensiveHarsh conditions, potential for side reactions
Dowex H+ ResinEsterificationReusable, mild conditions, environmentally friendly nih.govMay require longer reaction times
DCC/DMAP (Steglich)EsterificationMild conditions, high yields semanticscholar.orgDCC can be an allergen, formation of dicyclohexylurea byproduct
Metal Catalysts (e.g., Copper-based)ThioetherificationCan facilitate C-S bond formation rsc.orgPotential for catalyst poisoning by sulfur nih.gov

Multicomponent Reactions and Domino Processes in the Construction of the this compound Skeleton

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach. A hypothetical MCR for the synthesis of this compound could involve the reaction of 2-mercaptooxolane, an activated derivative of ethylene (B1197577) glycol (e.g., ethylene oxide or a protected 2-bromoethanol), and decanoic acid or its activated form in a one-pot process. The development of such a reaction would be a significant advancement, though no specific MCR for this type of structure has been reported. The Ugi four-component reaction, for instance, has been utilized to create complex structures by combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, showcasing the power of MCRs in generating molecular diversity. youtube.com

Domino processes, where a sequence of reactions occurs without the isolation of intermediates, could also be envisioned. For example, the in-situ formation of 2-mercaptooxolane from a suitable precursor, followed immediately by its reaction with an activated decanoate derivative containing a leaving group on the ethyl moiety, could streamline the synthesis.

Chemoenzymatic Synthesis and Biocatalytic Approaches to this compound

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and green approach. mdpi.com For the synthesis of this compound, a lipase (B570770) could be used for the esterification step. Lipases are widely used for the synthesis of esters due to their high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com The esterification of 2-(oxolan-2-yl)sulfanylethanol with decanoic acid could be efficiently catalyzed by an immobilized lipase such as Novozym 435 in a solvent-free system or in a green solvent. mdpi.com

Biocatalytic approaches could also be used for the formation of the chiral 2-substituted tetrahydrofuran (B95107) ring. nih.gov Furthermore, ene-reductases have been applied to the asymmetric synthesis of chiral thioethers, suggesting a potential biocatalytic route to introduce the sulfur-containing moiety with stereocontrol. nih.gov

Enzyme Class Application in Synthesis Potential Advantages
Lipases (e.g., Novozym 435)Esterification of 2-(oxolan-2-yl)sulfanylethanol with decanoic acidHigh selectivity, mild conditions, green solvent compatibility mdpi.com
Ene-reductasesAsymmetric synthesis of the thioether linkagePotential for high enantioselectivity in forming the C-S bond nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

The oxolane ring in this compound contains a chiral center at the C2 position. The stereoselective synthesis of substituted tetrahydrofurans is a well-developed field of organic chemistry, driven by the prevalence of this motif in natural products. nih.govcombichemistry.com

Several strategies can be employed for the stereoselective synthesis of the 2-substituted oxolane precursor. These include:

Intramolecular SN2 reactions: Cyclization of a chiral 1,4-diol derivative, where one hydroxyl group is converted into a good leaving group, can lead to the formation of the tetrahydrofuran ring with controlled stereochemistry. nih.gov

[3+2] Cycloaddition reactions: These reactions provide a convergent route to highly substituted tetrahydrofurans. nih.gov

Asymmetric Henry reaction and iodocyclization: A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been shown to produce 2,5-disubstituted tetrahydrofurans with excellent enantioselectivities. chemistryviews.org

Once the chiral 2-mercaptooxolane or a suitable precursor is obtained, it can be carried through the synthetic sequence to produce the desired enantiomer of this compound. Enzymatic resolution of a racemic mixture of a key intermediate, such as 2-(oxolan-2-yl)sulfanylethanol, could also be a viable strategy. google.com

Development of Sustainable and Green Chemistry Protocols for this compound Production

Green chemistry principles can be applied to various stages of the synthesis of this compound to make the process more environmentally benign.

For the esterification step, several green alternatives to traditional methods exist:

Use of greener solvents: Acetonitrile has been demonstrated as a greener alternative to hazardous chlorinated or amide solvents for Steglich esterification. nih.gov The use of dimethyl carbonate (DMC) has also been explored as a sustainable solvent. semanticscholar.org

Catalytic approaches: As mentioned, the use of reusable solid acid catalysts like sulfated zirconia or Dowex resins avoids the need for stoichiometric amounts of corrosive acids and simplifies purification. nih.govrsc.org

Enzymatic catalysis: Lipase-catalyzed esterification is inherently green due to its mild conditions and the biodegradable nature of the catalyst. mdpi.com

For the thioether formation, strategies to improve the greenness of the process include:

Avoiding hazardous reagents: The development of thiol-free methods for thioether synthesis, for example, using a photochemical organocatalytic approach with a simple sulfur source, can enhance safety. nih.gov

Atom economy: Choosing reaction pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard. youtube.com

Green Chemistry Approach Synthetic Step Benefit
Use of greener solvents (e.g., acetonitrile, DMC)EsterificationReduced toxicity and environmental impact semanticscholar.orgnih.gov
Reusable solid acid catalysts (e.g., Dowex, sulfated zirconia)EsterificationWaste reduction, easier purification nih.govrsc.org
Enzymatic catalysis (e.g., lipases)EsterificationMild conditions, biodegradability, high selectivity mdpi.commdpi.com
Thiol-free thioether synthesisThioether FormationAvoids the use of malodorous and potentially toxic thiols nih.gov
Multicomponent reactionsOverall SynthesisIncreased atom economy and efficiency youtube.com

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate

Reaction Kinetics and Thermodynamic Analyses of Ester Hydrolysis and Transesterification Involving 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879)

The ester functional group in 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These transformations are of significant interest in various applications, including biodegradability studies and synthetic modifications.

Ester Hydrolysis:

The hydrolysis of the decanoate ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-[(oxolan-2-yl)sulfanyl]ethanol yield decanoic acid and regenerate the acid catalyst. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2-[(oxolan-2-yl)sulfanyl]ethoxide leaving group. A final, irreversible proton transfer from the resulting decanoic acid to the alkoxide generates a carboxylate salt and 2-[(oxolan-2-yl)sulfanyl]ethanol. This final step drives the reaction to completion, making saponification an irreversible process.

While specific kinetic data for the hydrolysis of this compound are not available, the rates are expected to be influenced by steric hindrance around the carbonyl group and the electronic effects of the thioether-oxolane moiety.

Transesterification:

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. wikipedia.org This reaction is also typically catalyzed by acids or bases. wikipedia.org For instance, in the presence of methanol (B129727) and an acid catalyst, this compound would be converted to methyl decanoate and 2-[(oxolan-2-yl)sulfanyl]ethanol. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. wikipedia.org

The thermodynamics of transesterification are often close to neutral, as the bond energies of the reactant and product esters are similar. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product from the reaction mixture. wikipedia.orgutp.edu.my

Interactive Data Table: Representative Kinetic Data for Ester Hydrolysis

Since specific data for the target compound is unavailable, the following table provides representative pseudo-first-order rate constants (k_obs) for the hydrolysis of similar esters under different conditions to illustrate the influence of pH and temperature.

EsterConditionsTemperature (°C)k_obs (s⁻¹)Reference
Ethyl BenzoatepH 9.0251.5 x 10⁻⁵ acsgcipr.org
Ethyl 2-(aminosulfonyl)benzoatepH 7.0254.8 x 10⁻⁷ acsgcipr.org
Ethyl 2-(aminosulfonyl)benzoatepH 9.5611.2 x 10⁻³ acsgcipr.org

Oxidative Transformations of the Sulfanyl Group in this compound: Sulfoxidation and Sulfonylation

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the polarity and chemical properties of the molecule.

Sulfoxidation:

The oxidation of the thioether to a sulfoxide (B87167) is a common reaction and can be achieved using a variety of oxidizing agents. pressbooks.pub Mild oxidants such as hydrogen peroxide or a peroxyacid (e.g., m-chloroperoxybenzoic acid, m-CPBA) are typically employed. masterorganicchemistry.com The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Further oxidation of the resulting sulfoxide to a sulfone requires stronger oxidizing conditions or a second equivalent of the oxidizing agent. pressbooks.pub The sulfone is generally much more stable towards further oxidation. The mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals has been shown to be complex, with the importance of molecular oxygen being highlighted in the process. acs.org Enantioselective sulfoxidation can be achieved using chiral reagents or catalysts, which is of particular importance in the synthesis of biologically active molecules. libretexts.orgnih.gov

Sulfonylation:

Sulfonylation at the sulfur atom of the thioether is not a direct transformation. Instead, the term usually refers to the introduction of a sulfonyl group onto another molecule using a sulfonating agent. However, if the thioether were to be cleaved, the resulting thiol could be oxidized to a sulfonic acid, which could then be converted to a sulfonyl chloride. This sulfonyl chloride could then be used in sulfonylation reactions.

Desulfonylation reactions, which involve the removal of a sulfonyl group, are typically reductive in nature. wikipedia.org

Interactive Data Table: Common Oxidizing Agents for Thioether Oxidation

Oxidizing AgentProduct(s)Typical ConditionsReference
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneRoom temperature to elevated temperatures, often with a catalyst rsc.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneRoom temperature, chlorinated solvents masterorganicchemistry.com
Sodium periodate (B1199274) (NaIO₄)SulfoxideAqueous or alcoholic solventsGeneral Knowledge
Potassium permanganate (B83412) (KMnO₄)SulfoneVaries with conditionsGeneral Knowledge

Electrophilic and Nucleophilic Reactivity of the Thioether Moiety in this compound

The thioether sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. It can also be a site for electrophilic attack after conversion to a sulfonium (B1226848) ion.

Nucleophilic Reactivity:

The sulfur atom in a thioether is a soft nucleophile and readily reacts with soft electrophiles. masterorganicchemistry.com For example, it can undergo S-alkylation with alkyl halides to form sulfonium salts. libretexts.org This reaction follows an S_N2 mechanism. pressbooks.pub The resulting sulfonium salt is a good leaving group, and the alkyl groups attached to the sulfur become susceptible to nucleophilic attack. The nucleophilicity of sulfur is generally greater than that of oxygen in an analogous ether. msu.edu

Electrophilic Reactivity:

While the thioether itself is not electrophilic, its derivatives can be. Upon oxidation to a sulfoxide or sulfone, the electron-withdrawing nature of the sulfinyl or sulfonyl group can activate adjacent protons, making them acidic. Furthermore, as mentioned, conversion to a sulfonium salt makes the attached alkyl groups electrophilic. libretexts.org The sulfur atom can also act as an electrophile in certain reactions, for instance, in the presence of a suitable leaving group attached to it. acsgcipr.org

Ring-Opening and Ring-Closing Metathesis Reactions Pertaining to the Oxolane Ring in this compound Derivatives

The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening reactions under specific conditions. Metathesis reactions, however, typically involve carbon-carbon double or triple bonds and are not directly applicable to the saturated oxolane ring itself.

Ring-Opening Reactions:

The oxolane ring can be opened by strong acids, often in the presence of a nucleophile. The reaction is initiated by protonation of the ring oxygen, followed by nucleophilic attack on one of the adjacent carbons, leading to cleavage of a C-O bond. Lewis acids can also promote the ring-opening of oxetanes, a related four-membered ring, and similar reactivity can be expected for oxolanes under forcing conditions. wikipedia.org

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful tool for the formation of cyclic compounds from diene precursors using catalysts like the Grubbs' catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For a derivative of this compound to undergo RCM, it would need to be modified to contain two terminal alkene functionalities. For example, if the decanoate chain and a substituent on the oxolane ring were both terminated with a double bond, an intramolecular RCM reaction could potentially form a large macrocyclic structure. The success of such a reaction would depend on the flexibility of the molecule and the ability of the two alkene groups to come into proximity for the catalyst to act. ru.nl

Radical Reactions and Photochemical Reactivity of this compound

The thioether linkage is a key site for radical and photochemical reactions.

Radical Reactions:

Thiyl radicals (RS•) can be generated from thioethers through various methods, including reaction with radical initiators. acsgcipr.org These radicals can participate in a range of transformations, such as addition to unsaturated bonds (thiol-ene reaction). acsgcipr.org The C-S bond in thioethers can also be cleaved under radical conditions. For instance, reaction with hydroxyl radicals can lead to one-electron oxidation at the sulfur atom. nih.gov

Photochemical Reactivity:

Thioethers can undergo photochemical C-S bond cleavage upon UV irradiation. researchgate.netrsc.org This process often involves excitation to a Rydberg state followed by evolution to a valence state along the S-C stretching coordinate, leading to fragmentation on an ultrafast timescale. researchgate.netrsc.org The photochemical reaction of thioethers with photoexcited ketones, such as benzophenone, can also lead to radical formation. acs.org

Metal-Catalyzed Transformations Involving this compound as a Ligand or Substrate

The sulfur atom in the thioether can act as a ligand for transition metals, and the C-S bond can be a substrate for certain catalytic transformations.

Ligand in Catalysis:

The thioether functionality can coordinate to transition metals such as palladium and rhodium. rsc.orgrsc.org Sulfur-containing ligands have been explored in various catalytic reactions, including hydroformylation. rsc.orgrsc.org However, sulfur compounds can also act as catalyst poisons, particularly for late transition metals, by strongly binding to the metal center and deactivating it. nih.gov The specific behavior of this compound as a ligand would depend on the metal, the reaction conditions, and the potential for chelation involving the ether and ester oxygen atoms.

Substrate in Catalysis:

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-S bond formation. rsc.orgnih.gov While these reactions typically involve thiols and aryl halides, methods for the transthioetherification of aryl halides with thioethers have been developed. rsc.org This suggests that the C-S bond in this compound could potentially be cleaved and functionalized under palladium catalysis. Metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have also been reported. mdpi.comorganic-chemistry.org

Interactive Data Table: Examples of Metal-Catalyzed Reactions Involving Thioethers

Reaction TypeCatalyst/ReagentsSubstrate ScopeProductReference
C-S Cross-CouplingPd(OAc)₂ / DiPPFAryl bromides/chlorides, aliphatic/aromatic thiolsAryl thioethers organic-chemistry.org
TransthioetherificationPd catalystAryl halides, thioethersAryl thioethers rsc.org
HydroformylationRhodium with phosphine-sulfur ligandsAlkenesAldehydes rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879)

No published studies containing high-resolution ¹H NMR or ¹³C NMR spectral data for 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate could be located. Furthermore, there is no available research detailing advanced NMR experiments, such as COSY, HSQC, HMBC, or NOESY/ROESY, which would be essential for the complete assignment of proton and carbon signals and for any meaningful analysis of the molecule's conformation and configuration in solution.

X-ray Crystallography and Solid-State Structural Investigations of this compound and its Derivatives

There are no reports of the synthesis of a single crystal of This compound , which is a prerequisite for X-ray crystallography studies. As a result, no crystallographic data, such as unit cell dimensions, bond lengths, bond angles, or intermolecular packing information, have been published for this compound or any of its derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Intermolecular Interactions of this compound

Detailed experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for This compound are not available in the scientific literature. While theoretical vibrational frequencies can be predicted using computational methods, no peer-reviewed research has been published that provides and interprets experimental spectra to analyze its functional groups or study potential intermolecular interactions in the solid or liquid state.

Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Elucidating Fragmentation Pathways and Structural Isomers of this compound

No studies utilizing advanced mass spectrometry techniques on This compound have been published. Therefore, there is no available data on its electron ionization (EI) or electrospray ionization (ESI) fragmentation patterns. Research employing tandem mass spectrometry (MS/MS) to elucidate its fragmentation pathways or ion mobility mass spectrometry (IM-MS) to investigate its gas-phase structure and potential isomers has not been conducted or reported.

Circular Dichroism and Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of Chiral this compound

The This compound molecule contains a chiral center at the C2 position of the oxolane (tetrahydrofuran) ring. However, no research has been published on the separation of its enantiomers or the analysis of its chiroptical properties. There are no available Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra that would be necessary to determine the enantiomeric purity or assign the absolute configuration of a chiral sample of this compound.

Computational Chemistry and Theoretical Modeling of 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879), DFT calculations would provide fundamental insights into its molecular structure, stability, and reactivity.

Electronic Structure and Stability: The first step in a computational analysis involves geometry optimization, where the lowest energy arrangement of the atoms is determined. This provides key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, frequency calculations are typically performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

DFT would be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. For instance, studies on the degradation of phthalate (B1215562) esters have used HOMO energy (E-HOMO) as a key descriptor in determining reaction rates. nih.gov

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated from the DFT electron density. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate, the oxygen atoms of the ester and oxolane groups, along with the sulfur atom, would likely be identified as centers of negative potential (nucleophilic sites), while the carbonyl carbon and hydrogens on the alkyl chain would be regions of positive potential.

Illustrative Data Table for DFT-Calculated Parameters: The following table illustrates the type of data that would be generated from DFT calculations for this compound. Note: This data is hypothetical and for illustrative purposes only.

ParameterHypothetical ValueDescription
Total Energy-1520.45 HartreesThe total electronic energy of the optimized molecule.
E-HOMO-6.8 eVEnergy of the Highest Occupied Molecular Orbital.
E-LUMO-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap6.3 eVAn indicator of chemical stability and reactivity.
Dipole Moment2.5 DebyeA measure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and interactions with the environment, such as a solvent.

Conformational Landscapes: The long decanoate chain and the flexible oxolane ring give this compound significant conformational freedom. MD simulations can map the potential energy surface and identify the most populated conformations. This is crucial as the molecule's shape can influence its physical properties and biological activity. Studies on long-chain fatty acids have shown that even small structural changes, like a methyl branch, can significantly alter molecular packing and conformation. rsc.org

Illustrative Data Table for MD Simulation Outputs: This table shows potential outputs from an MD simulation. Note: This data is hypothetical and for illustrative purposes only.

PropertySolvent: WaterSolvent: OctanolDescription
Solvation Free Energy-5.2 kcal/mol-10.8 kcal/molThe free energy change associated with solvating the molecule.
Radius of Gyration10.5 Å11.2 ÅA measure of the molecule's compactness.
Solvent Accessible Surface Area (SASA)450 Ų480 ŲThe surface area of the molecule accessible to the solvent.
H-Bonds (solute-solvent)2.1 (average)0.5 (average)Average number of hydrogen bonds with the solvent.

Ab Initio Prediction of Spectroscopic Parameters

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without experimental data. These methods can be used to predict various spectroscopic properties, which are invaluable for identifying and characterizing the molecule.

IR and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities of the molecule. This generates a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecule's structure. The calculations would identify characteristic peaks, such as the C=O stretch of the ester group, C-S stretching vibrations, and various C-H and C-O vibrations from the alkyl chain and oxolane ring.

NMR Spectroscopy: Theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra are also possible. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict the chemical shifts. These predictions are a powerful tool for assigning peaks in experimental NMR spectra and confirming the connectivity of the molecule.

Illustrative Data Table for Predicted Spectroscopic Parameters: This table illustrates the format of data for predicted spectroscopic signals. Note: This data is hypothetical and for illustrative purposes only.

ParameterPredicted ValueFunctional Group Assignment
¹³C NMR Chemical Shift173 ppmEster Carbonyl (C=O)
¹³C NMR Chemical Shift63 ppmMethylene Carbon (-O-CH₂-)
¹H NMR Chemical Shift4.1 ppmMethylene Protons (-O-CH₂-)
IR Vibrational Frequency1740 cm⁻¹Ester C=O Stretch
IR Vibrational Frequency1150 cm⁻¹C-O-C Stretch
IR Vibrational Frequency690 cm⁻¹C-S Stretch

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, hydrolysis, or oxidation.

To elucidate a reaction pathway, researchers identify the structures of reactants, products, and any intermediates. Crucially, they locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. Methods for synthesizing thioethers and thioesters have been developed, and computational analysis can help elucidate the precise mechanisms involved. mdpi.comnih.gov For example, a study of the hydrolysis of the ester group would involve modeling the approach of a water molecule or hydroxide (B78521) ion, locating the tetrahedral intermediate, and calculating the energy barriers for the reaction steps.

Illustrative Data Table for a Reaction Pathway (Ester Hydrolysis): Note: This data is hypothetical and for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (Ester + H₂O)
Transition State 1 (TS1)+25.5Activation barrier for nucleophilic attack
Tetrahedral Intermediate+15.2Intermediate species formed during reaction
Transition State 2 (TS2)+20.1Activation barrier for leaving group departure
Products-5.0Final products (Carboxylic Acid + Alcohol)

Quantitative Structure-Activity Relationships (QSAR) in Analogue Series for Environmental Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity, such as toxicity or environmental fate. ecetoc.org These models are widely used to predict the properties of new or untested chemicals, saving time and resources. nih.gov

For this compound, a QSAR study could be developed to predict its environmental impact, such as aquatic toxicity or biodegradability. This would involve creating a series of analogue compounds by systematically modifying the structure—for example, by varying the length of the alkyl ester chain (e.g., from hexanoate (B1226103) to dodecanoate) or altering the substitution on the oxolane ring.

The process involves:

Building a Dataset: Compiling a list of analogue compounds with known experimental data for the endpoint of interest (e.g., LC50 for fish toxicity).

Calculating Descriptors: For each molecule in the series, calculating a set of theoretical molecular descriptors. These can include electronic descriptors from DFT (like E-HOMO), steric descriptors (like molecular volume), and physicochemical descriptors (like the logarithm of the partition coefficient, logP).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validation: Rigorously validating the model to ensure it is statistically robust and has predictive power.

Such a model for an analogue series of this compound could be used to screen for compounds with lower potential environmental toxicity. nih.gov

Illustrative Data Table for a Hypothetical QSAR Model: This table shows a hypothetical QSAR model for predicting aquatic toxicity (log(1/LC50)). Note: This data is hypothetical and for illustrative purposes only.

Analogue (Varying Alkyl Chain)logP (Descriptor 1)E-LUMO (Descriptor 2)Predicted log(1/LC50)
...ethyl hexanoate derivative4.1-0.3 eV3.5
...ethyl octanoate (B1194180) derivative5.2-0.4 eV4.1
This compound 6.3 -0.5 eV 4.7
...ethyl dodecanoate (B1226587) derivative7.4-0.6 eV5.3

Hypothetical QSAR Equation: log(1/LC50) = 0.5 * (logP) + 1.2 * (E-LUMO) + 1.05

Applications of 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate in Materials Science, Industrial Chemistry, and Other Non Biological Domains

Role of 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879) as a Plasticizer, Lubricant Additive, or Surfactant in Polymer Science

There is currently no direct scientific literature or documented evidence to suggest that 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate is actively used or has been extensively studied as a plasticizer, lubricant additive, or surfactant in polymer science. The potential for such applications would be speculative and would require dedicated research to determine its efficacy and properties in these roles.

Investigation of this compound as a Component in Functional Fluids and Coatings

No specific research or patents were identified that investigate or confirm the use of this compound as a component in functional fluids or coatings. The development of new additives for these applications is an ongoing area of chemical research, but this particular compound does not appear to be a focus of current studies.

Utilization of this compound as a Precursor or Building Block in the Synthesis of Advanced Organic Materials

While the molecular structure of this compound, which includes an ester and a sulfide (B99878) linkage to a heterocyclic ring, suggests its potential as a building block in organic synthesis, there is no specific research available that details its use as a precursor for advanced organic materials. The synthesis of related structures, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, has been documented as an intermediate in the creation of more complex heterocyclic compounds. nih.gov This suggests that, hypothetically, this compound could serve a similar role, but specific examples are not present in the available literature.

Exploration of this compound in Analytical Reagent Development and Separation Technologies

There is no available information to indicate that this compound has been explored or utilized in the development of analytical reagents or in separation technologies.

Potential Applications of this compound in the Food and Flavor Industry (excluding ingestion/dosage)

No data was found to support any application of this compound in the food and flavor industry. In contrast, a related compound, ethyl decanoate, is recognized as a natural food-grade flavoring agent. sigmaaldrich.com It is used to impart fruity and sweet aromas in products like beer. sigmaaldrich.com However, this information pertains to ethyl decanoate and not to this compound.

Environmental Fate and Abiotic/biotic Degradation Pathways of 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate

Photolytic Degradation Mechanisms and Products of 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879) in Aquatic Environments

The photolytic degradation of 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate in aquatic environments is expected to be influenced by both direct and indirect photolysis, primarily involving the thioether and ester functionalities.

Direct Photolysis: Aliphatic thioethers can absorb ultraviolet radiation, leading to the cleavage of the carbon-sulfur bond. However, the energy required for this process is high, and its significance under environmental solar radiation is likely to be minimal compared to indirect pathways.

Indirect Photolysis: The primary route for photolytic degradation in sunlit natural waters is expected to be through reactions with photochemically generated reactive species. These include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•). The thioether sulfur is particularly susceptible to oxidation by these species.

The reaction with hydroxyl radicals is anticipated to be a major degradation pathway. The rate of this reaction is typically fast for organic sulfides. The proposed mechanism involves the initial formation of a radical cation, which can then react further to form more stable products. The primary photolytic degradation products are expected to be the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.

Predicted Photodegradation Products of this compound:

2-[(Oxolan-2-yl)sulfinyl]ethyl decanoate (Sulfoxide)

2-[(Oxolan-2-yl)sulfonyl]ethyl decanoate (Sulfone)

Hydrolytic Stability and Transformation of this compound under Environmental Conditions

The principal site for hydrolysis in the this compound molecule is the ester linkage. Thioethers and ethers, such as the oxolane ring, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Ester hydrolysis is a well-understood process that can be catalyzed by acid or base. The rate of hydrolysis is significantly dependent on pH and temperature. In neutral environmental waters (pH ≈ 7), the hydrolysis of long-chain fatty acid esters is generally a slow process. The rate increases under both acidic and, more significantly, alkaline conditions.

The predicted hydrolysis of this compound will yield two primary products:

Decanoic acid: A ten-carbon fatty acid.

2-[(Oxolan-2-yl)sulfanyl]ethanol: The corresponding thioether alcohol.

The table below presents typical hydrolysis half-life data for analogous long-chain esters under various conditions to illustrate the expected behavior.

Hydrolysis Half-Life of Structurally Similar Esters

Compound Class pH Temperature (°C) Half-Life (t₁/₂)
Long-Chain Alkyl Ester 4 25 > 1 year
Long-Chain Alkyl Ester 7 25 180 - 365 days

This table provides illustrative data for analogous compounds to predict the behavior of this compound.

Microbial Biotransformation of this compound and Identification of Metabolites

Microbial degradation is expected to be a significant pathway for the ultimate removal of this compound from the environment. The molecule presents several points of attack for microbial enzymes.

Esterase Activity: The initial and most probable step in the biodegradation pathway is the enzymatic hydrolysis of the ester bond by microbial esterases, which are widespread in the environment. This would yield decanoic acid and 2-[(oxolan-2-yl)sulfanyl]ethanol.

Beta-Oxidation: The resulting decanoic acid is a common fatty acid that is readily metabolized by most microorganisms through the beta-oxidation pathway, ultimately leading to its conversion to acetyl-CoA and complete mineralization to carbon dioxide and water.

Thioether and Oxolane Degradation: The fate of the 2-[(oxolan-2-yl)sulfanyl]ethanol fragment is more complex. The tetrahydrofuran (B95107) (oxolane) ring is known to be relatively resistant to microbial degradation, although some specialized microorganisms can cleave the ether linkages. The thioether bond can be oxidized by microbial monooxygenases to form the sulfoxide and sulfone, similar to the photolytic pathway. These oxidized forms may be more water-soluble but can still be persistent.

Predicted Primary and Secondary Metabolites:

Primary: Decanoic acid, 2-[(Oxolan-2-yl)sulfanyl]ethanol

Secondary (from Decanoic Acid): Octanoic acid, Hexanoic acid, etc. (via β-oxidation)

Secondary (from Thioether moiety): 2-[(Oxolan-2-yl)sulfinyl]ethanol, 2-[(Oxolan-2-yl)sulfonyl]ethanol

Sorption and Mobility of this compound in Soil and Sediment Matrices

The sorption and mobility of this compound in soil and sediment are primarily governed by its hydrophobicity. The presence of the long C10 alkyl chain (from decanoic acid) makes the molecule significantly nonpolar.

This hydrophobicity can be estimated using the octanol-water partition coefficient (Kow). Due to the long alkyl chain, the Log Kow for this compound is expected to be high, likely in the range of 4 to 6. A high Log Kow value indicates a strong tendency for the compound to partition from water into organic phases, such as the organic matter present in soil and sediment.

Consequently, this compound is expected to exhibit:

High Sorption: It will bind strongly to soil and sediment particles, particularly those with high organic carbon content.

Low Mobility: Its movement through the soil column will be highly restricted, and it is unlikely to leach into groundwater.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is predicted to be high. The table below provides estimated Koc values based on the predicted Log Kow.

Predicted Soil Sorption and Mobility

Predicted Log Kow Estimated Koc (L/kg) GSI Mobility Class

This table is based on established correlations between Kow and Koc to predict the behavior of this compound.

Environmental Persistence and Partitioning Behavior of this compound

Partitioning: The compound is expected to partition predominantly to soil, sediment, and potentially biota, due to its high hydrophobicity. Its low vapor pressure suggests that volatilization from water or soil surfaces will be a minor process.

Persistence:

In Water: In the aqueous phase, the compound will be subject to slow hydrolysis and indirect photolysis. However, its low water solubility and strong tendency to sorb to particulate matter will limit the concentration available for these degradation processes to occur in the water column.

In Soil and Sediment: Once sorbed, the compound's bioavailability to microorganisms may be reduced, potentially slowing its biodegradation rate. Biodegradation is nonetheless expected to be the ultimate removal mechanism, initiated by the cleavage of the ester bond. The persistence of the thioether-oxolane fragment is predicted to be greater than that of the decanoate portion.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods Coupled with Advanced Detectors for 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar organic molecules like 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate. The development of robust HPLC methods requires careful optimization of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For this compound, reversed-phase HPLC is the most suitable approach. A C18 stationary phase is typically employed due to its hydrophobic nature, which facilitates the retention of the nonpolar decanoate chain. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for eluting the compound from the column with good peak shape and separating it from potential interferences.

Coupling HPLC with advanced detectors is crucial for achieving the low detection limits required for trace analysis. While a UV detector can be used if the molecule possesses a suitable chromophore, mass spectrometry (MS) offers superior selectivity and sensitivity. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis. mdpi.com This technique operates by selecting the precursor ion of the target compound and fragmenting it to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix effects and allows for confident quantification at very low concentrations.

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of this compound

Parameter Value
Chromatography
HPLC Column C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile/Methanol (B129727) (95:5)
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Gradient 5% B to 95% B over 10 min
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Based on fragmentation of decanoate and oxolane moieties

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis of this compound and its Transformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thepharmajournal.com Given its molecular weight and ester structure, this compound is amenable to GC-MS analysis, which offers high chromatographic resolution and definitive structural identification through mass spectral libraries. usa-journals.com

A typical GC-MS method involves injecting the sample into a heated port to vaporize the analyte, which is then separated on a capillary column (e.g., a DB-5ms or similar nonpolar to mid-polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Helium is commonly used as the carrier gas. thepharmajournal.com

The mass spectrometer detector ionizes the eluted compounds, typically using electron ionization (EI), which generates a unique and reproducible fragmentation pattern that serves as a chemical fingerprint for identification. unl.edu For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by focusing only on characteristic ions of the target analyte.

GC-MS is also exceptionally well-suited for identifying transformation products that may arise from environmental or biological degradation. Potential transformation products of this compound could include:

Hydrolysis products: Decanoic acid and 2-[(Oxolan-2-yl)sulfanyl]ethanol.

Oxidation products: Sulfoxide (B87167) and sulfone derivatives from the oxidation of the thioether sulfur.

These transformation products would exhibit different retention times and mass spectra, allowing for their separation and identification. aidic.it

Table 2: Representative GC-MS Operating Conditions

Parameter Value
Gas Chromatography
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injection Temperature 260°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometry
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C

Capillary Electrophoresis and Microfluidic Systems for the Separation and Analysis of this compound

Capillary Electrophoresis (CE) separates analytes based on their electrophoretic mobility in an electric field. As a neutral molecule, this compound cannot be analyzed directly by conventional CE. However, a modified technique called Micellar Electrokinetic Chromatography (MEKC) can be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles. Neutral analytes like this compound can partition into these charged micelles, allowing them to be separated.

Microfluidic systems, or "lab-on-a-chip" devices, integrate analytical functions like sample injection, separation, and detection onto a small chip. nih.gov These systems offer advantages such as rapid analysis times, reduced sample and reagent consumption, and the potential for portability. A microfluidic device could be designed to perform MEKC separation of this compound, coupled with a sensitive detection method like laser-induced fluorescence (if a fluorescent tag is added) or electrochemical detection. nih.gov

Spectrophotometric and Electrochemical Sensor Development for Selective Quantification of this compound

While chromatographic methods are powerful, they can be laboratory-intensive. For rapid screening and on-site monitoring, sensor-based technologies are an attractive alternative.

Spectrophotometric sensors rely on a change in color or fluorescence upon interaction with the analyte. Development for this compound would require designing a specific chemical recognition element (e.g., a host molecule or a reactive dye) that selectively binds to the compound and produces a measurable optical signal.

Electrochemical sensors offer high sensitivity, portability, and low cost. mdpi.com The thioether group in this compound is electrochemically active and can be oxidized at a suitable electrode surface (e.g., glassy carbon or gold). researchgate.net An amperometric or voltammetric sensor could be developed to measure the current produced from this oxidation, which would be proportional to the concentration of the compound. The selectivity of such sensors can be enhanced by modifying the electrode surface with materials that promote the interaction with the target analyte, such as molecularly imprinted polymers or specific nanomaterials. mdpi.comnih.gov

Table 3: Potential Electrochemical Sensing Parameters

Parameter Description
Technique Square-Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV)
Working Electrode Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Supporting Electrolyte Phosphate-buffered saline (PBS) or non-aqueous equivalent

Sample Preparation Techniques for Efficient Extraction and Pre-concentration of this compound from Various Samples

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. azurewebsites.net The choice of technique depends on the nature of the sample (e.g., water, soil, biological fluid).

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE using a water-immiscible organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) is a classic method. The relatively nonpolar nature of the decanoate ester ensures its efficient partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. For this compound, a reversed-phase sorbent (like C18 or a polymeric sorbent) would be effective. The aqueous sample is passed through the cartridge, the analyte is retained on the sorbent, interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. This process effectively isolates and concentrates the compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, widely used in pesticide residue analysis, involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step with various sorbents is used to clean up the extract. This approach could be adapted for extracting the target compound from complex solid matrices like food or soil.

The final extract is typically evaporated and reconstituted in a solvent compatible with the subsequent HPLC or GC analysis.

Emerging Research Frontiers and Future Prospects for 2 Oxolan 2 Yl Sulfanyl Ethyl Decanoate

Exploration of Unconventional Reactivity and Novel Synthetic Transformations of 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate (B1226879)

The unique combination of an oxolane ring, a thioether bridge, and an ester in 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate opens up numerous avenues for exploring its reactivity. Future research could focus on leveraging the interplay between these functional groups to achieve novel synthetic transformations.

The sulfur atom in the thioether linkage is a key site for reactivity. It can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, thereby modulating the electronic properties and polarity of the molecule. The reactivity of the adjacent oxolane ring could be influenced by the oxidation state of the sulfur atom. For instance, the formation of a sulfonium (B1226848) ion intermediate could facilitate ring-opening reactions of the oxolane moiety under specific conditions.

The ester group offers another handle for synthetic modifications. It can undergo hydrolysis, transesterification, or reduction to the corresponding alcohol. These transformations would yield a new set of derivatives with altered physical and chemical properties. The compatibility of these reactions with the thioether and oxolane functionalities would be a key area of investigation.

Potential Reaction Reagents and Conditions Expected Product Potential Research Focus
Thioether Oxidationm-CPBA, H2O22-[(Oxolan-2-yl)sulfinyl]ethyl decanoateSelective oxidation and impact on overall reactivity.
Oxolane Ring OpeningStrong acid, Lewis acidThiol-functionalized diol derivativesRegioselectivity and stereochemistry of the ring opening.
Ester HydrolysisLiOH, H2O/THF2-[(Oxolan-2-yl)sulfanyl]ethanolDevelopment of controlled hydrolysis conditions.
Ester ReductionLiAlH4, THF(2-hydroxyethyl)(oxolan-2-yl)sulfaneChemoselectivity in the presence of the thioether.

Design and Synthesis of Advanced Analogues of this compound with Tuned Chemical Properties

The modular nature of this compound makes it an excellent template for the design and synthesis of advanced analogues with fine-tuned properties. By systematically modifying each of the three core components, a diverse library of related compounds could be generated.

Variations in the alkyl chain of the decanoate moiety would allow for the modulation of the molecule's lipophilicity. Shorter chains would increase water solubility, while longer or branched chains could be used to influence self-assembly properties. Introducing unsaturation or aromatic rings into the chain could impart photoresponsive or electronic properties.

Modification of the oxolane ring is another promising direction. Introducing substituents on the ring could create stereogenic centers, leading to chiral analogues. Replacing the oxygen atom with other heteroatoms, such as nitrogen or sulfur, would result in the formation of azolidine or thietane (B1214591) derivatives with distinct chemical behaviors.

Analogue Type Modification Strategy Target Property Potential Application Area
Lipophilic Chain VariantsVarying the length and branching of the decanoate chainTunable solubility and self-assemblyDrug delivery, material science
Heterocyclic Ring VariantsSubstitution on the oxolane ring or heteroatom replacementAltered polarity and hydrogen bonding capacityBioconjugation, catalysis
Thioether Bridge VariantsInsertion of spacers or different functional groupsModified flexibility and electronic communicationMolecular electronics, sensor design

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The amphiphilic character of this compound, arising from the polar oxolane and ester groups and the nonpolar decanoate chain, suggests its potential for self-assembly into supramolecular structures. In aqueous environments, these molecules could form micelles, vesicles, or other ordered aggregates. The thioether linkage could provide a site for coordination with metal ions, leading to the formation of metallo-supramolecular assemblies with interesting catalytic or photophysical properties.

Furthermore, this compound could be used as a surface-modifying agent for nanomaterials. The thioether group is known to have a strong affinity for gold surfaces, suggesting that this compound could be used to functionalize gold nanoparticles. The oxolane and decanoate components would then form a surface layer that could be used to control the dispersibility of the nanoparticles in different solvents or to introduce further functionalities.

Theoretical Prediction of Novel Applications and Performance Enhancements for this compound

Computational chemistry and theoretical modeling can provide valuable insights into the potential applications of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) calculations could be employed to predict the molecule's conformational preferences, electronic structure, and reactivity.

Molecular dynamics simulations could be used to model the self-assembly behavior of the compound in different solvents and to predict the morphology of the resulting supramolecular structures. These simulations could also be used to understand how the molecule interacts with biological membranes or other surfaces, providing guidance for its potential use in drug delivery or as a biocompatible coating.

Computational Method Predicted Property Potential Implication
Density Functional Theory (DFT)Electronic properties, bond dissociation energiesReactivity prediction, design of catalytic cycles
Molecular Dynamics (MD)Self-assembly behavior, interaction with surfacesDesign of nanomaterials, prediction of biocompatibility
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with potential biological activityPrioritization of analogues for synthesis and testing

Methodological Advancements in the Fundamental Study of this compound at the Molecular Level

A thorough understanding of the properties and behavior of this compound at the molecular level will require the application of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, will be essential for unambiguous structure elucidation and for studying the compound's conformational dynamics in solution.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be crucial for confirming the molecular weight and for characterizing any synthetic derivatives or degradation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could provide valuable information about the compound's structure and bonding.

Advanced microscopic techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), could be used to visualize the supramolecular assemblies formed by this molecule and to probe their morphology and dimensions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate?

The synthesis typically involves thiol-ene coupling or nucleophilic substitution between a decanoate-containing precursor and a sulfanyl-oxolane derivative. Key steps include:

  • Esterification : React decanoic acid with 2-[(Oxolan-2-yl)sulfanyl]ethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC or HPLC .
  • Validation : Confirm yield and purity via 1^1H/13^13C NMR and mass spectrometry.

Basic: How can the structural integrity of this compound be rigorously characterized?

Employ a multi-technique approach:

  • Spectroscopy : 1^1H NMR (for sulfanyl proton at δ 2.8–3.2 ppm), 13^13C NMR (carbonyl signal at ~173 ppm), and IR (C=O stretch at ~1740 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement (space group determination, bond-length validation) .

Advanced: What strategies mitigate instability of the sulfanyl group during storage or reactions?

  • Storage : Preserve under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation to disulfides .
  • Reaction Conditions : Use radical scavengers (e.g., BHT) in free-radical-prone reactions. For acidic/basic environments, employ protective groups (e.g., acetyl for thiols) .
  • Stability Monitoring : Track degradation via HPLC-MS over time under varying pH/temperature conditions .

Advanced: How can stereochemical outcomes of sulfanyl-oxolane derivatives be controlled during synthesis?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., thiourea-based organocatalysts) to direct sulfanyl group orientation .
  • Stereochemical Analysis : Compare experimental NMR data with DFT-calculated chemical shifts or employ chiral HPLC columns (e.g., Chiralpak IA/IB) .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility)?

  • Cross-Validation : Combine experimental measurements (shake-flask method for logP) with computational predictions (COMSO-RS, ACD/Labs) .
  • Batch Analysis : Assess purity via 1^1H NMR integration and elemental analysis to rule out impurities affecting data .
  • Meta-Analysis : Systematically review solvent systems and temperature conditions across studies to identify outliers .

Advanced: What experimental design principles apply to bioactivity studies of this compound?

  • In Vitro Screening : Use dose-response assays (e.g., MTT for cytotoxicity) with positive/negative controls. Validate target engagement via SPR (surface plasmon resonance) or fluorescence polarization .
  • In Vivo Models : Prioritize pharmacokinetic studies (oral bioavailability, half-life) in rodents, with LC-MS/MS quantification of plasma metabolites .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests; predefine significance thresholds (p < 0.01) to minimize false positives .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

  • Isotopic Labeling : Use 34^{34}S-labeled analogs to trace sulfanyl group transfer pathways via mass spectrometry .
  • Kinetic Profiling : Conduct stopped-flow UV-Vis experiments to measure reaction rates under varying pH/temperature .
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to map transition states and identify rate-limiting steps .

Advanced: What troubleshooting approaches resolve low-yield issues in synthesis?

  • Reagent Optimization : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., K2_2CO3_3) to reduce ester hydrolysis .
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) for esterification efficiency .
  • Side-Reaction Mitigation : Add molecular sieves to absorb water in esterification or use flow chemistry for better temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.